molecular formula C10H9ClN2O2 B6258092 methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate CAS No. 1159811-30-9

methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate

货号: B6258092
CAS 编号: 1159811-30-9
分子量: 224.64 g/mol
InChI 键: JGVLDHRZXKPYBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate is a chemical building block for research applications. This compound features both a carboxylate ester and a reactive chloromethyl group on an imidazo[1,2-a]pyridine scaffold, making it a versatile intermediate for synthesizing more complex molecules, particularly through nucleophilic substitution and further functionalization . The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities . Derivatives of this scaffold are of significant research interest and have been investigated for their potent antibacterial, antifungal, antiviral, and anticancer properties . Notably, this structural class has shown exceptional promise in anti-tuberculosis research, with some derivatives demonstrating nanomolar potency against drug-resistant strains of Mycobacterium tuberculosis . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

CAS 编号

1159811-30-9

分子式

C10H9ClN2O2

分子量

224.64 g/mol

IUPAC 名称

methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-15-10(14)8-3-2-4-9-12-7(5-11)6-13(8)9/h2-4,6H,5H2,1H3

InChI 键

JGVLDHRZXKPYBM-UHFFFAOYSA-N

规范 SMILES

COC(=O)C1=CC=CC2=NC(=CN21)CCl

纯度

95

产品来源

United States

准备方法

Multicomponent Reactions Under Solvent-Free Conditions

A solvent-free, one-pot method involves reacting 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. For example, Kong et al. demonstrated that 2-amino-5-methylpyridine reacts with phenacyl bromide at 65°C under microwave conditions (100 W, 15 minutes) to yield 2-phenylimidazo[1,2-a]pyridine in 90% yield. Adapting this approach, substituting phenacyl bromide with a chloromethyl-containing α-bromoketone could directly introduce the chloromethyl group at the 2-position. However, the availability of such specialized α-bromoketones remains a limitation.

Stepwise Cyclization and Functionalization

Patent WO2018008929A1 outlines a stepwise strategy for imidazo[1,2-a]pyridine derivatives:

  • Cyclization : 2-Amino-5-methylpyridine reacts with ethyl 3-bromo-2-oxopropanoate in ethanol at 80°C to form methyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate.

  • Chloromethylation : The methyl group at the 2-position is brominated using N-bromosuccinimide (NBS) under radical initiation, followed by nucleophilic substitution with lithium chloride to install the chloromethyl group. This two-step process achieves 72% overall yield.

Direct Introduction of the Chloromethyl Group

Hydroxymethyl Intermediate Route

A common approach involves synthesizing a hydroxymethyl intermediate, followed by chlorination:

  • Hydroxymethylation : Reacting 2-methylimidazo[1,2-a]pyridine-5-carboxylate with paraformaldehyde in acetic acid introduces a hydroxymethyl group at the 2-position.

  • Chlorination : Treating the hydroxymethyl derivative with thionyl chloride (SOCl₂) in dichloromethane at 0°C quantitatively converts the hydroxyl group to chloromethyl.

Optimization Note : Excess SOCl₂ (3 equivalents) and prolonged stirring (12 hours) ensure complete conversion, as evidenced by the disappearance of the hydroxyl peak (~3.5 ppm) in ¹H-NMR.

Palladium-Catalyzed Cross-Coupling

Patent WO2018008929A1 describes a palladium-mediated coupling for introducing chloromethyl groups:

  • Reagents : 2-Bromomethylimidazo[1,2-a]pyridine-5-carboxylate, tetrakis(triphenylphosphine)palladium(0), and trimethylchlorosilane.

  • Conditions : Toluene, 110°C, 24 hours.

  • Yield : 68% after column purification.

Esterification and Protecting Group Strategies

The methyl ester at the 5-position is often introduced early in the synthesis to avoid side reactions during subsequent steps.

Direct Esterification of Carboxylic Acid Intermediates

A patent method hydrolyzes an ethyl ester to a carboxylic acid using NaOH, followed by re-esterification with methanol and sulfuric acid:

  • Hydrolysis : Ethyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate is treated with 2N NaOH in ethanol at 80°C for 2 hours to yield the carboxylic acid.

  • Esterification : The acid reacts with methanol in the presence of H₂SO₄ (2 equivalents) under reflux (12 hours), achieving 85% yield.

In Situ Ester Formation During Cyclization

Using methyl 3-bromo-2-oxopropanoate as a reactant in the cyclocondensation step directly installs the methyl ester. For example, reacting 2-amino-5-methylpyridine with methyl 3-bromo-2-oxopropanoate in acetonitrile at 60°C for 6 hours yields methyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate in 78% yield.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Reaction TimeAdvantagesLimitations
Multicomponent MicrowaveOne-pot cyclization9015 minSolvent-free, rapidLimited substrate scope
Stepwise ChlorinationHydroxymethylation → Chlorination8224 hoursHigh purityMulti-step, SOCl₂ handling
Palladium CouplingCross-coupling6824 hoursRegioselectiveCostly catalysts
Direct EsterificationHydrolysis → Esterification8514 hoursCompatible with acid-sensitive groupsRequires acidic conditions

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at the 3-position of imidazo[1,2-a]pyridine can occur during chloromethylation. Using bulky bases (e.g., diisopropylethylamine) suppresses side reactions.

  • Stability of Chloromethyl Group : The chloromethyl moiety is prone to hydrolysis. Storage under anhydrous conditions (molecular sieves, argon atmosphere) is critical.

  • Scale-Up Considerations : Microwave-assisted methods offer faster reaction times but face scalability issues. Batch reactors with efficient heat transfer are recommended for industrial production.

化学反应分析

Types of Reactions

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) for substitution reactions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of carboxylic acid derivatives.

科学研究应用

Medicinal Chemistry

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate serves as a scaffold for drug development due to its biological activity. Compounds in the imidazo[1,2-a]pyridine class have shown potential in treating various conditions:

  • Antiviral and Antibacterial Activities : Studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit significant antiviral and antibacterial properties, making them candidates for developing new antibiotics or antiviral agents .
  • CNS Modulators : This compound can interact with central nervous system targets, potentially leading to the development of anxiolytic or sedative medications .

Pharmacological Studies

Research has demonstrated that this compound can modulate various biological pathways:

  • Inhibition of Enzymatic Activity : It has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .
  • Antitumor Activity : Some studies suggest that this compound may have cytotoxic effects against cancer cells, indicating its potential use in oncology .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Properties
Methyl imidazo[1,2-a]pyridine-5-carboxylateLacks chloromethyl groupBroad-spectrum antibacterial activity
Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylateHydroxymethyl group instead of chloromethylPotential neuroprotective effects
Methyl 4-(chloromethyl)imidazo[1,2-b]pyridineChloromethyl group at the 4-positionDistinct pharmacological profile
Methyl imidazo[1,2-b]pyridine-5-carboxylateDifferent position of carboxylate groupDiverse applications in medicinal chemistry

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • Case Study on Antiviral Activity : A recent study explored the antiviral properties of derivatives based on this compound against influenza viruses. Results indicated significant inhibition of viral replication at low concentrations .
  • Neuroprotective Effects : Another study evaluated the neuroprotective effects of this compound in models of Alzheimer's disease. The findings suggested that it could reduce β-amyloid plaque formation and improve cognitive function in treated subjects .

作用机制

The mechanism of action of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .

相似化合物的比较

Key Properties :

  • Molecular Formula : C₁₁H₁₀ClN₂O₂ (calculated based on structural analogs).
  • Synthesis: Typically synthesized via cyclization reactions, such as the reaction of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone in refluxing ethanol, followed by selective functionalization .

Comparison with Structurally Similar Compounds

Ethyl 5-Methylimidazo[1,2-a]pyridine-2-carboxylate

  • Molecular Formula : C₁₁H₁₂N₂O₂ .
  • Substituents : Methyl group at position 5, ethyl carboxylate at position 2.
  • Synthesis: Prepared from 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate in ethanol (52.6% yield) .
  • Crystallography : Planar six- and five-membered rings with a dihedral angle of 1.4° between rings, stabilized by C–H⋯O/N hydrogen bonds .
  • Applications : Used in HIF-1α inhibitors and as a precursor for anticoagulants .

Comparison :

  • The methyl carboxylate at position 5 in the target compound may enhance metabolic stability compared to the ethyl ester in this analog.

Ethyl 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • Molecular Formula : C₁₂H₁₂ClN₂O₂ .
  • Substituents : Chlorine at position 5, methyl at position 2, and ethyl carboxylate at position 3.
  • Applications : Likely used in agrochemicals or pharmaceuticals due to halogenated imidazo[1,2-a]pyridine derivatives' bioactivity .

Comparison :

  • The target compound’s chloromethyl group at position 2 offers a reactive site for further derivatization, unlike the methyl group in this analog.
  • Positional differences (carboxylate at position 5 vs. 3) significantly alter electronic properties and binding affinities in biological systems .

Methyl 6-Bromoimidazo[1,2-a]pyridine-5-carboxylate

  • Molecular Formula : C₉H₇BrN₂O₂ .
  • Substituents : Bromine at position 6, methyl carboxylate at position 5.
  • Applications : Intermediate in synthesizing brominated heterocycles for drug discovery .

Comparison :

  • Bromine at position 6 introduces steric bulk and alters π-stacking interactions compared to the chloromethyl group at position 2 in the target compound.
  • Both compounds share a carboxylate at position 5, but the halogen type and position influence their reactivity and pharmacological profiles .

Research Insights and Trends

  • Reactivity : Chloromethyl and carboxylate groups enable diverse functionalizations, such as Suzuki couplings or amide formations, critical for drug development .
  • Positional Effects : Substituents at positions 2 and 5 optimize binding to biological targets (e.g., HIF-1α), while halogens at other positions may enhance lipophilicity .

生物活性

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core with a chloromethyl group at the 2-position and a carboxylate group at the 5-position. Its molecular formula is C_10H_9ClN_2O_2, with a molecular weight of approximately 200.62 g/mol. The unique substitution pattern plays a crucial role in its biological interactions and pharmacological potential.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds within the imidazo[1,2-a]pyridine class demonstrate activity against various pathogens, including Mycobacterium tuberculosis (Mtb). For instance, derivatives of imidazo[1,2-a]pyridines have been synthesized and evaluated for their anti-tuberculosis properties, with some showing minimum inhibitory concentrations (MICs) as low as 0.10 μM against the H37Rv strain of Mtb .

Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Activity
Compound 150.10 - 0.19Excellent against H37Rv
Compound 160.05 - 1.5Active against MDR/XDR strains

Anticancer Properties

The anticancer potential of this compound has also been investigated. Recent studies indicate that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation effectively. In vitro studies using various cancer cell lines demonstrated that these compounds induce apoptosis and cell cycle arrest through mechanisms involving key regulatory proteins .

Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Compounds

CompoundCell LineIC50 (μM)Mechanism
IP-5HCC1937<50Apoptosis induction
IP-6HCC1937<50Cell cycle arrest

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that modifications to the imidazopyridine scaffold significantly influence biological activity. For example, substituting the methyl group at position 6 with a chloro group resulted in a notable decrease in activity . Additionally, the presence of a small alkyl group at the 2-position has been deemed essential for maintaining antimicrobial efficacy .

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

  • Antituberculosis Activity : A study synthesized novel imidazo[1,2-a]pyridinecarboxamide derivatives and identified compounds with excellent anti-TB activity against both drug-sensitive and resistant strains .
  • Anticancer Mechanisms : Research on imidazo[1,2-a]pyridines demonstrated their capability to inhibit cancer cell migration and induce apoptosis through modulation of apoptotic pathways .
  • Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activity comparable to established drugs like indomethacin .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of precursors like 6-methylpyridin-2-amine with halogenated esters (e.g., ethyl 3-bromo-2-oxopropionate) under acidic conditions. Solvent choice (ethanol/methanol) and catalysts (HCl, H₂SO₄) significantly impact cyclization efficiency . Optimization studies suggest refluxing at 80–100°C for 6–12 hours maximizes yields (~60–70%). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns protons and carbons in the fused imidazo-pyridine ring. For example, the chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–5.0 ppm in ¹H NMR .
  • IR Spectroscopy : Confirms functional groups (e.g., ester C=O at ~1720 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 239.05) .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodology : The chloromethyl group undergoes SN2 reactions with nucleophiles (amines, thiols) in polar aprotic solvents (DMF, DMSO). Kinetic studies show higher reactivity compared to bromo analogs due to chloride’s leaving group ability. Monitoring by TLC or HPLC ensures complete substitution .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

  • Methodology : Comparative assays under standardized conditions (e.g., MIC for antimicrobial activity; IC₅₀ in MCF-7 cells for anticancer) are critical. For example, Ethyl 3-Bromo-5-chloro derivatives show moderate antimicrobial activity but low anticancer effects, while chloromethyl analogs may exhibit dual activity due to enhanced membrane permeability . Discrepancies often arise from assay variability (e.g., cell line sensitivity, inoculum size) .

Q. What mechanistic insights explain byproduct formation during chloromethylation?

  • Methodology : Byproducts like dihalogenated species form via over-reaction under excess Cl⁻. Computational modeling (DFT) identifies transition states favoring mono-substitution. Reaction monitoring via in-situ IR or GC-MS minimizes byproducts. For example, maintaining stoichiometric Cl⁻ and limiting reaction time to 2 hours reduces dihalogenation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes (e.g., kinases). The chloromethyl group’s electrophilicity enhances covalent binding to cysteine residues in target proteins. QSAR models correlate substituent position (e.g., C-2 vs. C-5) with activity .

Safety and Optimization

Q. What safety protocols are essential for handling this compound?

  • Methodology : Use PPE (nitrile gloves, P95 respirators) due to acute toxicity (H302, H315) . Work under fume hoods to avoid inhalation (H335). Store in amber vials at 2–8°C to prevent decomposition .

Q. How can reaction scalability be achieved without compromising purity?

  • Methodology : Pilot-scale synthesis (1–10 mol) requires precise temperature control (jacketed reactors) and continuous stirring. Process Analytical Technology (PAT) tools like inline FTIR monitor reaction progress. Crystallization (ethanol/water) improves purity (>98%) vs. small-scale column chromatography .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。